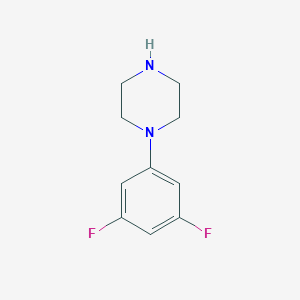

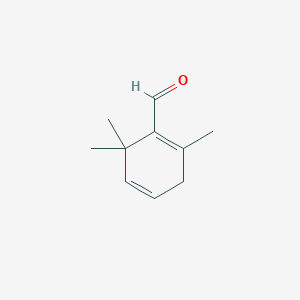

1-(3,5-Difluorofenil)piperazina

Descripción general

Descripción

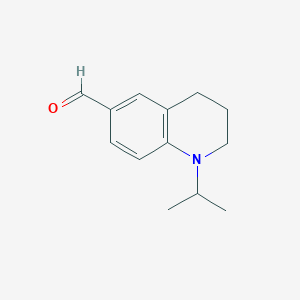

1-(3,5-Difluorophenyl)piperazine, also known as 3,5-difluorophenylpiperazine (DFPP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

La piperazina y sus derivados muestran una amplia gama de actividad biológica y farmacéutica . Se emplean ampliamente en medicamentos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant .

Síntesis de Piperazinas

Los desarrollos recientes en la síntesis de derivados de piperazina incluyen la ciclización de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi, la apertura de anillos de aziridinas bajo la acción de N-nucleófilos, la cicloadición intermolecular de alquinos que llevan un grupo amino, la síntesis en fase sólida paralela y la síntesis fotocatalítica .

Funcionalización C–H

Se han logrado avances importantes en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Esto proporciona nuevas vías para la síntesis de patrones de sustitución definidos de piperazinas y expande la creciente cartera en la caja de herramientas de piperazina para amplias aplicaciones en la investigación de química medicinal .

Propiedades Ansiolíticas

La piperazina es prevalente en diversos agentes farmacológicos con propiedades ansiolíticas . Los sitios de átomos de nitrógeno sirven como donantes/aceptores de enlaces de hidrógeno, ajustando así las interacciones con los receptores .

Propiedades Antivirales

Los derivados de piperazina también se utilizan en medicamentos antivirales . La presencia del nitrógeno adicional permite ajustar la geometría 3D en la posición distal del anillo de seis miembros, que no está fácilmente disponible con las morfolinas o piperidinas .

Propiedades Cardioprotectoras

Algunos derivados de piperazina se utilizan en medicamentos cardioprotectores

Mecanismo De Acción

Mode of Action

It is known that piperazine derivatives can interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds .

Safety and Hazards

The safety data sheet for a similar compound, “1-(2,4-Difluorophenyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

While specific future directions for “1-(3,5-Difluorophenyl)piperazine” are not available, it’s known that piperazine derivatives are being studied for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties .

Análisis Bioquímico

Biochemical Properties

Piperazine compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperazine compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Piperazine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that piperazine compounds are generally well-tolerated in animals, with a safety margin of 3 in cats and 6 in horses . High doses can cause neurotoxic symptoms .

Metabolic Pathways

Piperazine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSOQIHDPMMWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450855 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-14-0 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)